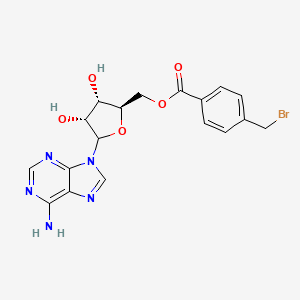
pBMBA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PBMBA, also known as this compound, is a useful research compound. Its molecular formula is C18H18BrN5O5 and its molecular weight is 464.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomedical Applications
1.1 Glucose-Sensitive Drug Delivery Systems
Phenylboronic acid is known for its ability to form reversible covalent bonds with diols, particularly glucose. This property has led to the development of glucose-sensitive drug delivery systems, which are particularly beneficial for diabetic patients. For instance, chitosan conjugates functionalized with phenylboronic acid have been designed to release insulin in response to glucose levels in the bloodstream. Studies have shown that these systems can enhance the efficiency of insulin delivery, reducing the need for frequent injections .
Case Study: Insulin-Loaded Nanoparticles
- Objective : To create a glucose-responsive insulin delivery system.
- Method : Chitosan was modified with phenylboronic acid to form nanoparticles.
- Results : The release profile of insulin was significantly higher at elevated glucose concentrations, demonstrating the potential for controlled insulin delivery based on blood sugar levels .
Cancer Therapy
2.1 Targeted Drug Delivery
The ability of phenylboronic acid to interact with tumor cells has made it a candidate for targeted cancer therapies. Conjugates of phenylboronic acid with various polymers have been developed to improve drug uptake in cancer cells.
Case Study: Tumor-Targeting Nanoparticles
- Objective : To enhance the cellular uptake of anticancer drugs.
- Method : Nanoparticles were synthesized using chitosan modified with phenylboronic acid.
- Results : These nanoparticles demonstrated improved penetration and accumulation in tumor tissues compared to non-modified counterparts, highlighting their effectiveness in targeted drug delivery .
Wound Healing
Phenylboronic acid derivatives have also been explored for their potential in wound healing applications. Their biocompatibility and ability to form hydrogels make them suitable for creating dressings that promote healing while preventing infection.
Case Study: Hydrogel Formulations
- Objective : To develop a hydrogel for wound healing.
- Method : A hydrogel was created using phenylboronic acid conjugated with chitosan.
- Results : The hydrogel exhibited favorable properties such as moisture retention and antibacterial activity, making it effective for wound management .
Flame Retardant Materials
Recent studies have indicated that phenylboronic acid can be used to enhance the flame retardant properties of materials. This application is significant in developing safer materials for various industrial uses.
Case Study: Boron-Based Flame Retardants
- Objective : To synthesize flame-retardant materials using phenylboronic acid.
- Method : Chitosan was functionalized with phenylboronic acid through a Mannich reaction.
- Results : The resulting materials showed excellent flame-retardant properties, attributed to the formation of a protective char layer during combustion .
Summary Table of Applications
属性
CAS 编号 |
97143-48-1 |
|---|---|
分子式 |
C18H18BrN5O5 |
分子量 |
464.3 g/mol |
IUPAC 名称 |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1 |
InChI 键 |
QZBYYFGXZFWZRN-IKYDMHQPSA-N |
SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
手性 SMILES |
C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
同义词 |
5'-(4-bromomethylbenzoyl)adenosine pBMBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















